molecular formula C11H12BrNO3 B8341083 1-(Bromomethyl)-4-(cyclopropylmethoxy)-2-nitrobenzene

1-(Bromomethyl)-4-(cyclopropylmethoxy)-2-nitrobenzene

Cat. No. B8341083
M. Wt: 286.12 g/mol
InChI Key: MRFCILRGLGZAKP-UHFFFAOYSA-N
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Patent
US08703758B2

Procedure details

To a solution of 1-(bromomethyl)-4-(cyclopropylmethoxy)-2-nitrobenzene (11.4 g) in acetonitrile (200 mL) were added molecular sieves 4 Å (55 g) and N-methylmorpholine (9.37 g) at room temperature. Under an argon atmosphere, the reaction mixture was stirred at room temperature for 1 hr, and filtered through celite. The obtained filtrate was concentrated under reduced pressure, and the residue was dissolved in diethyl ether and the solution was washed twice with 6N hydrochloric acid and once with water. The organic layer was washed with saturated brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The residue was purified by silica gel chromatography (hexane/ethyl acetate) to give the title compound (6.39 g).
Quantity
11.4 g
Type
reactant
Reaction Step One
Quantity
9.37 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]1[CH:8]=[CH:7][C:6]([O:9][CH2:10][CH:11]2[CH2:13][CH2:12]2)=[CH:5][C:4]=1[N+:14]([O-:16])=[O:15].CN1CC[O:21]CC1>C(#N)C>[CH:11]1([CH2:10][O:9][C:6]2[CH:7]=[CH:8][C:3]([CH:2]=[O:21])=[C:4]([N+:14]([O-:16])=[O:15])[CH:5]=2)[CH2:13][CH2:12]1

Inputs

Step One
Name
Quantity
11.4 g
Type
reactant
Smiles
BrCC1=C(C=C(C=C1)OCC1CC1)[N+](=O)[O-]
Name
Quantity
9.37 g
Type
reactant
Smiles
CN1CCOCC1
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Under an argon atmosphere, the reaction mixture was stirred at room temperature for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
The obtained filtrate was concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in diethyl ether
WASH
Type
WASH
Details
the solution was washed twice with 6N hydrochloric acid and once with water
WASH
Type
WASH
Details
The organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography (hexane/ethyl acetate)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(CC1)COC1=CC(=C(C=O)C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 6.39 g
YIELD: CALCULATEDPERCENTYIELD 72.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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